

Technical Guide to the Physical Properties of Ibanic Acid Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(Methyl(pentyl)amino)propanoic acid hydrochloride

Cat. No.: B194635

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical properties of Ibanic Acid Hydrochloride. It is important to note that Ibanic Acid Hydrochloride is also known by several synonyms, including **3-(Methyl(pentyl)amino)propanoic acid hydrochloride**, Ibandronate Related Compound A, and Ibandronate EP Impurity A.^[1] This compound is recognized primarily as a key intermediate in the synthesis of Ibandronate Sodium, a nitrogen-containing bisphosphonate used in the treatment of osteoporosis and other bone-related diseases.^{[2][3]} While the therapeutic focus is on Ibandronate, understanding the physicochemical properties of its intermediates and related compounds is crucial for drug development, synthesis optimization, and quality control.

Physical and Chemical Properties

Ibanic Acid Hydrochloride is a white to off-white crystalline solid.^{[2][3]} It is an organic compound that is hygroscopic, readily absorbing moisture from the atmosphere, a common characteristic of amino acid hydrochloride salts.^[2]

Data Summary

The quantitative physical and chemical properties of Ibanic Acid Hydrochloride are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₂₀ ClNO ₂	[2][3][4][5][6][7]
Molecular Weight	209.71 g/mol	[2][3][4][5][6][7]
Melting Point	99-103 °C	[3]
	101-103 °C	[2][8]
Boiling Point	299.2 °C at 760 mmHg	[8]
Flash Point	134.7 °C	[8]
Solubility	Slightly soluble in Methanol and Water	[8]
Vapor Pressure	0.000102 mmHg at 25°C	[8]
LogP	2.38510	[8]
pKa	Not explicitly found in searches.	
Appearance	White to off-white crystalline solid	[2][3]
Hydrogen Bond Donor Count	2	[5][8]
Hydrogen Bond Acceptor Count	3	[5][8]
Rotatable Bond Count	7	[5][8]
Heavy Atom Count	13	[5][8]
Topological Polar Surface Area	40.5 Å ²	[5][9]
Complexity	126	[8][9]

Experimental Protocols

Detailed experimental protocols for determining the physical properties of Ibanic Acid Hydrochloride are not readily available in the public domain, which is common for pharmaceutical intermediates. However, standard methodologies for organic compounds and hydrochloride salts can be applied.

Melting Point Determination (Capillary Method)

This method is a standard technique for determining the melting point of a crystalline solid.[10]

- **Sample Preparation:** A small amount of dry Ibanic Acid Hydrochloride is finely powdered and packed into a capillary tube to a height of 2-3 mm.[11] The tube is then tapped gently to ensure the sample is compact at the sealed end.[11][12]
- **Apparatus:** A calibrated melting point apparatus with a heating block and a viewing lens is used.
- **Procedure:**
 - The capillary tube is placed in the heating block of the apparatus.[11]
 - For an unknown sample, a rapid heating rate (10-20 °C per minute) is used to determine an approximate melting range.[12]
 - A second, more precise measurement is then performed with a fresh sample. The apparatus is heated at a medium rate to about 20 °C below the approximate melting point. [11]
 - The heating rate is then slowed to approximately 1-2 °C per minute.[11][12]
- **Data Recording:** The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the range. For a pure substance, this range is typically narrow.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a common technique for determining the equilibrium solubility of a compound.[13]

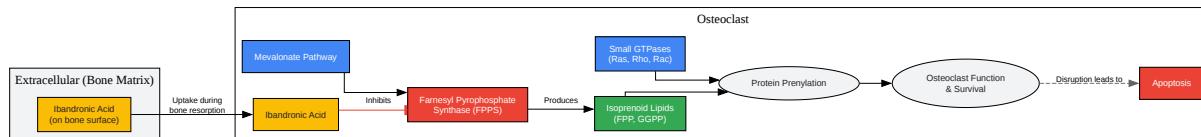
- Preparation: An excess amount of Ibanic Acid Hydrochloride is added to a known volume of the solvent (e.g., water, methanol) in a flask.[13]
- Equilibration: The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature (e.g., 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.[13]
- Sample Analysis:
 - The solution is allowed to stand to let undissolved solid settle.
 - A sample of the supernatant is carefully withdrawn and filtered to remove any solid particles.
 - The concentration of Ibanic Acid Hydrochloride in the filtrate is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.
- Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).

pKa Determination

The pKa of a compound can be determined by various methods, including potentiometric titration and spectrophotometry.[14]

- Potentiometric Titration:
 - A solution of Ibanic Acid Hydrochloride of known concentration is prepared.
 - A standardized solution of a strong base (e.g., NaOH) is gradually added to the solution.
 - The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
 - A titration curve is generated by plotting the pH versus the volume of titrant added.
 - The pKa is the pH at which half of the acid has been neutralized.[14]

- UV-Vis Spectrophotometry:
 - This method is suitable if the protonated and deprotonated forms of the compound have different UV-Vis absorption spectra.[14]
 - The absorbance of a solution of Ibanic Acid Hydrochloride is measured at a fixed wavelength over a range of pH values.
 - The pKa is determined by analyzing the change in absorbance as a function of pH.[14]
- NMR Spectroscopy:
 - ^1H NMR can also be used to determine pKa values by measuring the chemical shift of specific protons as a function of pH in aqueous-organic solvent mixtures.[15][16]


Context: Mechanism of Action of Ibandronic Acid

As Ibanic Acid Hydrochloride is an intermediate in the synthesis of Ibandronic Acid, understanding the mechanism of action of the active pharmaceutical ingredient provides crucial context for researchers. Ibandronic acid is a nitrogen-containing bisphosphonate that inhibits osteoclast-mediated bone resorption.[17][18][19]

The primary molecular target of ibandronic acid is farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[18][19][20] Inhibition of FPPS in osteoclasts prevents the synthesis of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[17][21] These molecules are essential for the post-translational modification (prenylation) of small GTPase signaling proteins (e.g., Ras, Rho, Rac).[17] The disruption of this process leads to impaired osteoclast function and survival, ultimately inducing apoptosis and reducing bone resorption.[18][19] This leads to an increase in bone mineral density.[18]

Signaling Pathway of Ibandronic Acid

The following diagram illustrates the mechanism of action of Ibandronic Acid within an osteoclast.

[Click to download full resolution via product page](#)

Caption: Mechanism of action of Ibandronic Acid in osteoclasts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. veeprho.com [veeprho.com]
- 2. Buy 3-(Methyl(pentyl)amino)propanoic acid hydrochloride | 625120-81-2 | > 95% [smolecule.com]
- 3. 3-(Methyl(pentyl)amino)propanoic acid hydrochloride, CAS 625120-81-2 [benchchem.com]
- 4. pKa values in organic chemistry – Making maximum use of the available data | Semantic Scholar [semanticscholar.org]
- 5. 3-(N-Methylpentylamino)Propionic Acid HCl | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompas.com]
- 6. dev.klivon.com [dev.klivon.com]
- 7. Ibandronate Related Compound A USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 8. lookchem.com [lookchem.com]

- 9. 3-(N-Methylpentylamino)propionic acid hydrochloride | C9H20CINO2 | CID 16726423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. thinksrs.com [thinksrs.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 13. scielo.br [scielo.br]
- 14. youtube.com [youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Ibandronic acid - Wikipedia [en.wikipedia.org]
- 18. Ibandronate | C9H23NO7P2 | CID 60852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. What is the mechanism of Ibandronate Sodium? [synapse.patsnap.com]
- 20. researchgate.net [researchgate.net]
- 21. Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide to the Physical Properties of Ibanic Acid Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b194635#ibanic-acid-hydrochloride-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com